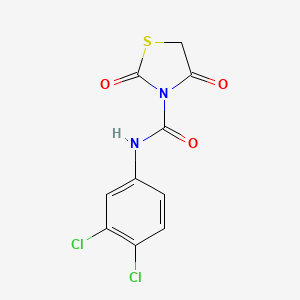
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes a thiazolidine ring, a carboxamide group, and dichlorophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of new compounds with modified activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide has a broad spectrum of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Propanil: N-(3,4-Dichlorophenyl)propanamide, a widely used herbicide with a similar dichlorophenyl group.
Diuron: N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea, another herbicide with a similar structure but different functional groups.
Uniqueness
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide is unique due to its thiazolidine ring and carboxamide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93126-07-9 |
|---|---|
Fórmula molecular |
C10H6Cl2N2O3S |
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-6-2-1-5(3-7(6)12)13-9(16)14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |
Clave InChI |
LHLPTGBYVHEVBR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
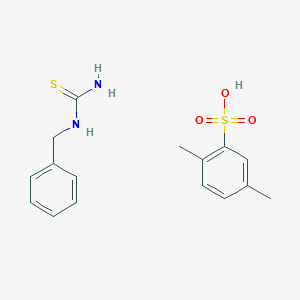
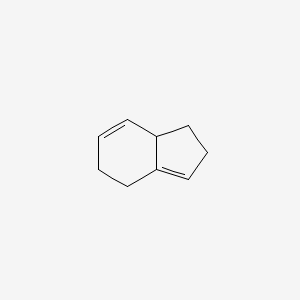
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
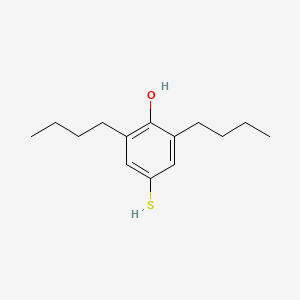
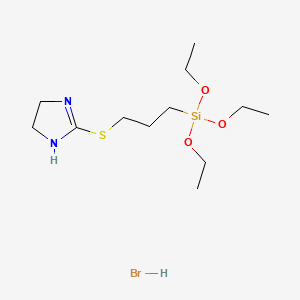

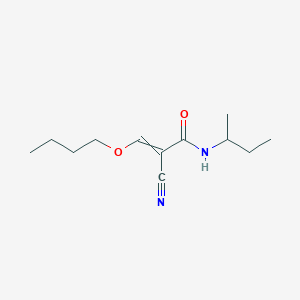
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
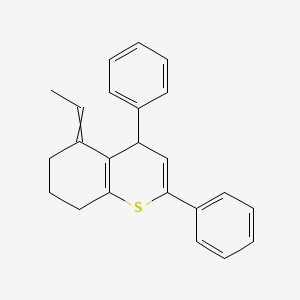

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
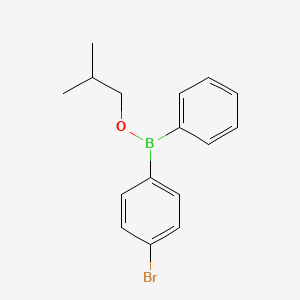
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
